4,5-dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide
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Overview
Description
4,5-Dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline moiety, a sulfonamide group, and multiple chlorine substitutions
Preparation Methods
The synthesis of 4,5-dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Chlorine Substituents: Chlorination of the benzene ring can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene derivative with sulfonyl chloride in the presence of a base like pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4,5-Dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts such as palladium on carbon.
Scientific Research Applications
4,5-Dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the quinoline moiety, which is known for its biological activity.
Biological Research: It is used in the study of enzyme inhibition and protein binding, providing insights into molecular interactions and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of dyes, catalysts, and materials for electronic applications.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the sulfonamide group can interfere with folate synthesis in microorganisms, enhancing its antimicrobial activity.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine, mefloquine, and quinine. These compounds share the quinoline core structure but differ in their substituents, leading to variations in their biological activity and applications . For example:
Chloroquine: Used primarily as an antimalarial drug.
Mefloquine: Another antimalarial agent with a different substitution pattern.
Quinine: A naturally occurring compound with antimalarial and antipyretic properties.
4,5-Dichloro-2-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dichloro-2-methyl-N-quinolin-8-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-10-8-12(17)13(18)9-15(10)23(21,22)20-14-6-2-4-11-5-3-7-19-16(11)14/h2-9,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNZJMIIPXODDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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